molecular formula C20H42S2 B14252893 1-(Butyldisulfanyl)hexadecane CAS No. 241492-45-5

1-(Butyldisulfanyl)hexadecane

Cat. No.: B14252893
CAS No.: 241492-45-5
M. Wt: 346.7 g/mol
InChI Key: YRVHADRATOHOHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Butyldisulfanyl)hexadecane is an organic compound with the molecular formula C20H42S2 It is characterized by the presence of a butyldisulfanyl group attached to a hexadecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butyldisulfanyl)hexadecane typically involves the reaction of hexadecane with butyl disulfide under specific conditions. The process may include:

    Reactants: Hexadecane and butyl disulfide.

    Catalysts: Acidic or basic catalysts to facilitate the reaction.

    Reaction Conditions: Elevated temperatures and controlled pressure to ensure the proper formation of the disulfide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The process includes:

    Raw Materials: High-purity hexadecane and butyl disulfide.

    Equipment: Reactors, heaters, condensers, and separators.

    Process Flow: Continuous addition of reactants, controlled reaction environment, and efficient separation of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(Butyldisulfanyl)hexadecane undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols.

    Substitution: The butyldisulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols.

    Substitution Products: Compounds with new functional groups replacing the butyldisulfanyl group.

Scientific Research Applications

1-(Butyldisulfanyl)hexadecane has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying disulfide chemistry.

    Biology: Investigated for its potential role in biological systems, particularly in redox reactions and as a probe for studying protein disulfide bonds.

    Medicine: Explored for its potential therapeutic applications, including as an antioxidant or in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and surfactants.

Mechanism of Action

The mechanism of action of 1-(Butyldisulfanyl)hexadecane involves its ability to undergo redox reactions, particularly the reversible formation and cleavage of disulfide bonds. This property makes it useful in:

    Molecular Targets: Interacting with thiol-containing proteins and enzymes.

    Pathways Involved: Participating in redox signaling pathways and modulating oxidative stress responses.

Comparison with Similar Compounds

    Hexadecane: A simple alkane with similar hydrophobic properties but lacking the disulfide functionality.

    Butyl Disulfide: Contains the disulfide bond but lacks the long alkane chain.

    Hexadecane-1,16-diol: A diol with similar chain length but different functional groups.

Uniqueness: 1-(Butyldisulfanyl)hexadecane is unique due to its combination of a long hydrophobic alkane chain and a reactive disulfide bond. This dual functionality allows it to participate in both hydrophobic interactions and redox chemistry, making it versatile for various applications.

Properties

CAS No.

241492-45-5

Molecular Formula

C20H42S2

Molecular Weight

346.7 g/mol

IUPAC Name

1-(butyldisulfanyl)hexadecane

InChI

InChI=1S/C20H42S2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-20-22-21-19-6-4-2/h3-20H2,1-2H3

InChI Key

YRVHADRATOHOHL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSSCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.